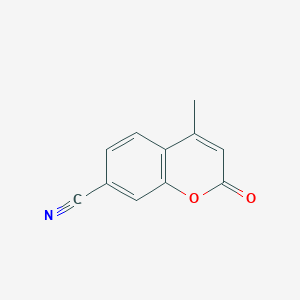![molecular formula C22H18N4O4 B8507702 3-amino-N-[2-[(4-methoxybenzoyl)amino]phenyl]-1,2-benzoxazole-5-carboxamide](/img/structure/B8507702.png)
3-amino-N-[2-[(4-methoxybenzoyl)amino]phenyl]-1,2-benzoxazole-5-carboxamide
概要
説明
“3-amino-N-[2-[(4-methoxybenzoyl)amino]phenyl]-1,2-benzoxazole-5-carboxamide” is a complex organic compound that features multiple functional groups, including amino, benzisoxazole, and methoxybenzoyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-amino-N-[2-[(4-methoxybenzoyl)amino]phenyl]-1,2-benzoxazole-5-carboxamide” typically involves multi-step organic reactions. The starting materials may include 3-amino-1,2-benzisoxazole and 4-methoxybenzoic acid, which undergo a series of reactions such as acylation, amidation, and cyclization under controlled conditions. Common reagents used in these reactions include acyl chlorides, amines, and catalysts like palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The reaction conditions would be optimized for yield and purity, with careful control of temperature, pressure, and reaction time. Purification methods such as recrystallization, chromatography, or distillation would be employed to isolate the final product.
化学反応の分析
Types of Reactions
“3-amino-N-[2-[(4-methoxybenzoyl)amino]phenyl]-1,2-benzoxazole-5-carboxamide” can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and substitution reagents like halogens or alkylating agents. Reaction conditions would vary depending on the desired transformation, typically involving solvents like dichloromethane, ethanol, or water, and temperatures ranging from -78°C to reflux.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the amino groups could yield nitrobenzisoxazole derivatives, while reduction of the carbonyl groups could produce benzyl alcohols or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme interactions or cellular pathways.
Medicine: As a candidate for drug development, particularly in targeting specific proteins or receptors.
Industry: As a precursor for the production of advanced materials or specialty chemicals.
作用機序
The mechanism of action of “3-amino-N-[2-[(4-methoxybenzoyl)amino]phenyl]-1,2-benzoxazole-5-carboxamide” would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays, crystallography, or computational modeling.
類似化合物との比較
Similar Compounds
Similar compounds to “3-amino-N-[2-[(4-methoxybenzoyl)amino]phenyl]-1,2-benzoxazole-5-carboxamide” include:
- N1-(3-Amino-1,2-benzisoxazol-5-ylcarbonyl)-N2-(4-hydroxybenzoyl)-1,2-benzenediamine
- N1-(3-Amino-1,2-benzisoxazol-5-ylcarbonyl)-N2-(4-chlorobenzoyl)-1,2-benzenediamine
- N1-(3-Amino-1,2-benzisoxazol-5-ylcarbonyl)-N2-(4-nitrobenzoyl)-1,2-benzenediamine
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer unique chemical reactivity or biological activity. The presence of the methoxy group, for example, could influence its solubility, stability, or binding interactions compared to similar compounds with different substituents.
特性
分子式 |
C22H18N4O4 |
|---|---|
分子量 |
402.4 g/mol |
IUPAC名 |
3-amino-N-[2-[(4-methoxybenzoyl)amino]phenyl]-1,2-benzoxazole-5-carboxamide |
InChI |
InChI=1S/C22H18N4O4/c1-29-15-9-6-13(7-10-15)21(27)24-17-4-2-3-5-18(17)25-22(28)14-8-11-19-16(12-14)20(23)26-30-19/h2-12H,1H3,(H2,23,26)(H,24,27)(H,25,28) |
InChIキー |
PPAHYHMAULKNGH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)ON=C4N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Nitro-4-[2-(piperazine-1-yl)ethyl]aminopyridine](/img/structure/B8507635.png)
![[1-(4-Nitro-phenyl)-cyclobutyl]-methanol](/img/structure/B8507640.png)





![6-bromo-4-chloro-2-methoxy-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline](/img/structure/B8507697.png)




